Cas no 100125-99-3 (1,3-Dioxolane-4-methanol,2-(p-bromophenyl)-2-methyl- (6CI))
100125-99-3 structure
Product Name:1,3-Dioxolane-4-methanol,2-(p-bromophenyl)-2-methyl- (6CI)
CAS-nummer:100125-99-3
MF:C11H13BrO3
MW:273.123122930527
CID:206491
PubChem ID:57628
Update Time:2025-04-19
1,3-Dioxolane-4-methanol,2-(p-bromophenyl)-2-methyl- (6CI) Chemische en fysische eigenschappen
Naam en identificatie
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- 1,3-Dioxolane-4-methanol,2-(p-bromophenyl)-2-methyl- (6CI)
- [2-(4-Bromophenyl)-2-methyl-1,3-dioxolan-4-yl]methanol
- 1,3-DIOXOLANE-4-METHANOL, 2-(p-BROMOPHENYL)-2-METHYL-
- 2-(p-Bromophenyl)-2-methyl-1,3-dioxolane-4-methanol
- AC1L1NE5
- AC1Q263M
- KB-224313
- LS-62577
- 100125-99-3
- DTXSID50905218
-
- Inchi: 1S/C11H13BrO3/c1-11(14-7-10(6-13)15-11)8-2-4-9(12)5-3-8/h2-5,10,13H,6-7H2,1H3
- InChI-sleutel: IQLLWQIEWGCXLG-UHFFFAOYSA-N
- LACHT: BrC1C=CC(=CC=1)C1(C)OCC(CO)O1
Berekende eigenschappen
- Exacte massa: 272.00479
- Monoisotopische massa: 272.004807
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 2
- Complexiteit: 216
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 2
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 38.7
- XLogP3: 1.6
Experimentele eigenschappen
- Dichtheid: 1.451
- Kookpunt: 351.7°Cat760mmHg
- Vlampunt: 166.5°C
- Brekindex: 1.55
- PSA: 38.69
- LogboekP: 2.02950
1,3-Dioxolane-4-methanol,2-(p-bromophenyl)-2-methyl- (6CI) Gerelateerde literatuur
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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